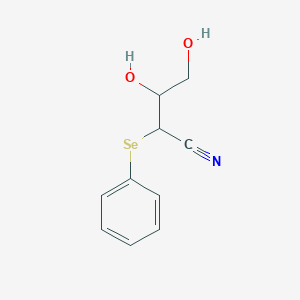
3,4-Dihydroxy-2-(phenylselanyl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-2-(phenylselanyl)butanenitrile: is an organic compound that features a unique combination of functional groups, including hydroxyl, nitrile, and phenylselanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxybutanenitrile with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dioxo-2-(phenylselanyl)butanenitrile.
Reduction: Formation of 3,4-dihydroxy-2-(phenylselanyl)butylamine.
Substitution: Formation of 3,4-dihydroxy-2-(substituted phenylselanyl)butanenitrile.
Scientific Research Applications
Chemistry: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the effects of selenium-containing compounds on cellular processes. Selenium is known for its antioxidant properties and its role in enzyme function .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials that require specific functional group arrangements .
Mechanism of Action
The mechanism by which 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile exerts its effects involves the interaction of its functional groups with biological molecules. The phenylselanyl group can interact with thiol groups in proteins, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
3,4-Dihydroxy-2-butanone: Lacks the phenylselanyl group, making it less versatile in certain chemical reactions.
3,4-Dihydroxy-2-(methylselanyl)butanenitrile: Contains a methylselanyl group instead of a phenylselanyl group, which can affect its reactivity and biological activity.
Uniqueness: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
666718-13-4 |
|---|---|
Molecular Formula |
C10H11NO2Se |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
3,4-dihydroxy-2-phenylselanylbutanenitrile |
InChI |
InChI=1S/C10H11NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
InChI Key |
XFVLYTDHNPEYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(C#N)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


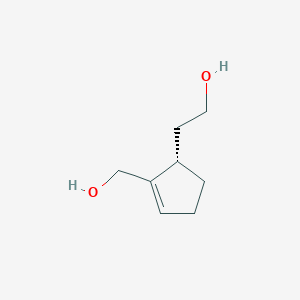
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
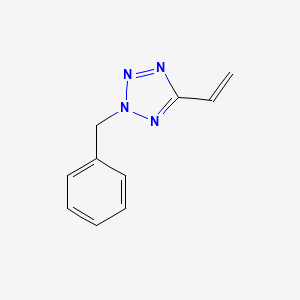
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
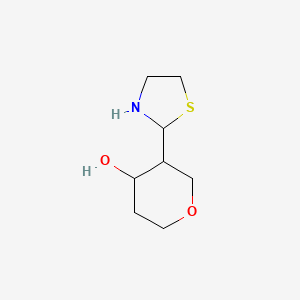
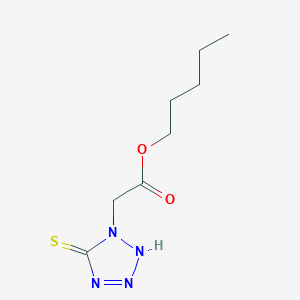
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)

